molecular formula C24H29N5O3S B11282160 N-(4-methoxybenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide

N-(4-methoxybenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide

Cat. No.: B11282160
M. Wt: 467.6 g/mol
InChI Key: XYSCAAACGWVGTI-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide is a complex organic compound that belongs to the class of thienotriazolopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, a methoxybenzyl group, and a butanamide side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thienotriazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the core structure.

    Attachment of the Butanamide Side Chain: The final step involves the coupling of the butanamide side chain to the core structure through an amide bond formation reaction, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N-(4-methoxybenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxybenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-d]pyrimidin-1-yl]butanamide
  • **N-(4-methoxybenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-f]pyrimidin-1-yl]butanamide

Uniqueness

N-(4-methoxybenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide is unique due to its specific structural features, such as the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core and the combination of functional groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]butanamide

InChI

InChI=1S/C24H29N5O3S/c1-16(2)11-13-28-23(31)22-19(12-14-33-22)29-20(26-27-24(28)29)5-4-6-21(30)25-15-17-7-9-18(32-3)10-8-17/h7-10,12,14,16H,4-6,11,13,15H2,1-3H3,(H,25,30)

InChI Key

XYSCAAACGWVGTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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